molecular formula C13H11NO4 B12018825 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

Katalognummer: B12018825
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: FBHMLQDZBATYLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.237 g/mol . This compound is known for its unique structure, which includes a pyran ring fused with a phenylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate is unique due to its specific combination of a pyran ring and a phenylcarbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C13H11NO4

Molekulargewicht

245.23 g/mol

IUPAC-Name

(2-methyl-4-oxopyran-3-yl) N-phenylcarbamate

InChI

InChI=1S/C13H11NO4/c1-9-12(11(15)7-8-17-9)18-13(16)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)

InChI-Schlüssel

FBHMLQDZBATYLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C=CO1)OC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.